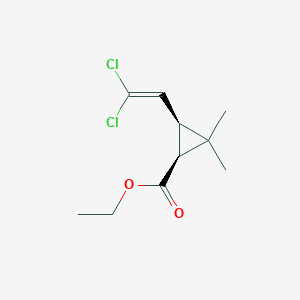

Ethyl cis-2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylate

Description

Ethyl cis-2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylate (CAS 59609-49-3) is a synthetic cyclopropane derivative with the IUPAC name ethyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate. Its molecular formula is C₁₀H₁₄Cl₂O₂, and it has a molecular weight of 237.123 g/mol . The compound features a strained cyclopropane ring substituted with a dichlorovinyl group and two methyl groups, coupled with an ethyl ester moiety. It is noted for its stability under extreme environmental conditions, making it a versatile intermediate in agrochemicals, pharmaceuticals, and specialty chemicals .

Properties

CAS No. |

60940-88-7 |

|---|---|

Molecular Formula |

C10H14Cl2O2 |

Molecular Weight |

237.12 g/mol |

IUPAC Name |

ethyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C10H14Cl2O2/c1-4-14-9(13)8-6(5-7(11)12)10(8,2)3/h5-6,8H,4H2,1-3H3/t6-,8-/m0/s1 |

InChI Key |

QPTWKDNRYCGMJM-XPUUQOCRSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1[C@@H](C1(C)C)C=C(Cl)Cl |

Canonical SMILES |

CCOC(=O)C1C(C1(C)C)C=C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Intermediate Synthesis

The reaction begins with ethyl 4-bromo-3,3-dimethyl-1-ethoxycarbonyl-6,6,6-trichlorohexanoate, prepared by treating ethyl bromo-2-cyano-3,3-dimethyl-6,6,6-trichlorohexanoate with excess CZ₂QR (where Z = Cl, Q = CH₃, R = OEt). This intermediate is characterized by a six-carbon chain with halogen and ester functionalities, enabling subsequent cyclization.

Cyclization and β-Elimination

Cyclopropane ring formation is achieved using bases such as sodium ethoxide or potassium tert-butoxide in alcoholic solvents. For example, refluxing ethyl 4-bromo-3,3-dimethyl-1-ethoxycarbonyl-6,6,6-trichlorohexanoate (184 g) with sodium (18.5 g) in ethanol (350 mL) for 2 hours yields ethyl 2-(2,2-dichlorovinyl)-3,3-dimethyl-1-ethoxycarbonylcyclopropane carboxylate. Subsequent β-elimination of hydrogen halide is facilitated by polar aprotic solvents like dimethylsulfoxide (DMSO) under nitrogen at 175–180°C.

Isomer Ratio Modulation

The cis:trans isomer ratio is highly dependent on the base and reaction time:

-

Potassium iodide in DMSO at 180°C for 9 hours produces a 60:40 cis:trans ratio.

-

Sodium chloride under identical conditions shifts the ratio to 55:45.

-

Sodium cyanide at 160°C for 4 hours yields equal cis:trans proportions (50:50).

Decarboxylation and Isomer Purification

Thermal Decarboxylation

The intermediate ethyl 2-(2,2-dichlorovinyl)-3,3-dimethyl-1-ethoxycarbonylcyclopropane carboxylate undergoes decarboxylation at 150–160°C under nitrogen, yielding the final product as a mixture of cis and trans isomers. Recrystallization from n-hexane enriches the trans-isomer (m.p. 87–90°C), while cis-isomer purification requires chromatographic separation.

Solvent Extraction and Distillation

Post-reaction mixtures are extracted with petroleum ether (60–80°C boiling range) and dried over anhydrous MgSO₄. Vacuum distillation at 0.1 mm Hg isolates the product as a colorless oil (b.p. 101–103°C).

Physicochemical Properties

This compound exhibits the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄Cl₂O₂ |

| Molecular Weight | 237.123 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 239.3 ± 0.0°C (760 mmHg) |

| Flash Point | 93.5 ± 23.6°C |

| Vapor Pressure | 0.0 ± 0.4 mmHg (25°C) |

Mechanistic Insights

Cyclopropanation Pathways

The reaction proceeds via a conjugate addition-elimination mechanism. The base abstracts a β-hydrogen, facilitating cyclization through a six-membered transition state. Steric effects from the 3,3-dimethyl groups favor cis-isomer formation, though electronic factors (e.g., halogen electronegativity) modulate this preference.

Role of Solvent Polarity

Polar solvents like DMSO stabilize charged intermediates, accelerating β-elimination. Nonpolar solvents (e.g., petroleum ether) improve cis-isomer solubility, aiding in selective crystallization.

Industrial Applications and Scalability

Pyrethroid Synthesis

The compound is a key intermediate in permethrin production. Hydrolysis with KOH/EtOH yields 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, which is converted to acyl chloride for coupling with 3-phenoxybenzyl alcohol.

Process Optimization

Recent patents highlight improvements in yield (up to 80%) and isomer control by maintaining strict temperature regimes (80–85°C) during coupling reactions.

Analytical Characterization

Spectroscopic Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl cis-2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.

Reduction: This reaction can convert the compound into alcohols or alkanes.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Reagents such as sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₀H₁₄Cl₂O₂

- Molecular Weight : 237.12 g/mol

- IUPAC Name : Ethyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate

The compound belongs to a class of chemicals known as cyclopropanecarboxylic acids and is characterized by its unique cyclopropane structure, which contributes to its biological activity and stability under various environmental conditions.

Agricultural Applications

Ethyl cis-2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylate is primarily used in the formulation of pyrethroid insecticides. Pyrethroids are synthetic chemicals modeled after pyrethrins, which are natural insecticides derived from chrysanthemum flowers. The compound's efficacy as an insecticide stems from its ability to disrupt the nervous system of insects.

Case Studies in Agricultural Use

-

Insecticidal Efficacy :

- Research indicates that this compound exhibits significant insecticidal activity against a variety of pests including aphids, beetles, and caterpillars. Its effectiveness is attributed to its mode of action which involves the modulation of sodium channels in insect nerve cells, leading to paralysis and death.

- A study conducted on pest control in cotton crops demonstrated that formulations containing this compound reduced pest populations by over 80% compared to untreated controls .

- Environmental Impact Studies :

Manufacturing Processes

The synthesis of this compound involves several steps:

- Starting Materials : The synthesis typically begins with cyclopropanecarboxylic acid derivatives.

- Chlorination : The introduction of dichloroethenyl groups is achieved through chlorination reactions.

- Esterification : The final product is obtained by esterification with ethanol under acidic conditions.

Patented Methods

Several patents outline efficient methods for producing the (+)-cis isomer of this compound due to its superior insecticidal properties compared to other isomers .

Mechanism of Action

The compound exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged activation and preventing the normal transmission of nerve impulses. This leads to paralysis and eventual death of the insect . The molecular targets include the sodium channels in the nerve cells, and the pathways involved are related to the disruption of normal nerve function.

Comparison with Similar Compounds

Permethrin

Structure: Permethrin (CAS 52645-53-1) replaces the ethyl ester with a 3-phenoxybenzyl group, yielding the formula C₂₁H₂₀Cl₂O₃ . Key Differences:

- Functional Group: The 3-phenoxybenzyl ester in permethrin enhances its lipophilicity and insecticidal activity compared to the ethyl ester in the target compound .

- Isomerism : Permethrin exists as cis-trans isomers, with the cis isomer exhibiting higher bioactivity .

- Applications : Permethrin is widely used in agriculture and public health (e.g., mosquito nets), whereas the ethyl ester derivative has niche applications in chemical synthesis .

- Degradation: Permethrin hydrolyzes to 3-phenoxybenzoic acid and dichlorovinyl-dimethylcyclopropanecarboxylic acid, while the ethyl ester likely degrades to simpler carboxylic acids .

Cypermethrin

Structure: Cypermethrin (CAS 52315-07-8) incorporates an α-cyano-3-phenoxybenzyl group, resulting in C₂₂H₁₉Cl₂NO₃ . Key Differences:

Transfluthrin

Structure : Transfluthrin (CAS 118712-89-3) features a 2,3,5,6-tetrafluorobenzyl ester, giving the formula C₁₅H₁₂Cl₂F₄O₂ .

Key Differences :

- Fluorine Substitution: The tetrafluorobenzyl group enhances vapor activity, making transfluthrin effective in spatial repellents, unlike the non-fluorinated ethyl ester .

- Environmental Impact : Fluorine atoms may slow degradation, increasing transfluthrin’s environmental half-life compared to the ethyl compound .

Fenvalerate

Structure: Fenvalerate (CAS 51630-58-1) includes a cyano group and isopropyl-substituted benzene, with the formula C₂₅H₂₂ClNO₃ . Key Differences:

- Complexity: Fenvalerate’s branched isopropyl group and cyano moiety confer resistance to enzymatic degradation, unlike the simpler ethyl ester .

- Applications : Fenvalerate is used against resistant insect strains, whereas the ethyl ester serves as a synthetic intermediate .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Primary Use | Toxicity Profile |

|---|---|---|---|---|---|

| Ethyl cis-2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylate | C₁₀H₁₄Cl₂O₂ | 237.12 | Ethyl ester | Chemical synthesis, pesticides | Low mammalian toxicity |

| Permethrin | C₂₁H₂₀Cl₂O₃ | 391.29 | 3-Phenoxybenzyl ester | Agriculture, public health | Moderate toxicity |

| Cypermethrin | C₂₂H₁₉Cl₂NO₃ | 416.30 | α-Cyano-3-phenoxybenzyl ester | Insecticides | High toxicity |

| Transfluthrin | C₁₅H₁₂Cl₂F₄O₂ | 371.15 | 2,3,5,6-Tetrafluorobenzyl ester | Spatial repellents | Low avian toxicity |

| Fenvalerate | C₂₅H₂₂ClNO₃ | 419.90 | α-Cyano-isopropylbenzene ester | Resistant pest control | High aquatic toxicity |

Research Findings

- Stereochemical Impact : The cis isomer of this compound shows higher stability and pesticidal activity than trans isomers, mirroring trends in permethrin and cypermethrin .

- Environmental Degradation: The ethyl ester hydrolyzes to 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, a common metabolite shared with permethrin, but lacks persistent phenoxy metabolites .

- Synthetic Utility: The ethyl derivative’s simpler structure facilitates scalable synthesis, unlike fluorinated or cyano-substituted analogs requiring complex steps .

Biological Activity

Ethyl cis-2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylate, commonly known as transfluthrin , is a synthetic compound classified under the pyrethroid family of insecticides. This article explores its biological activity, focusing on its mechanisms of action, toxicity profiles, and applications in pest management.

Chemical Structure and Properties

Transfluthrin is characterized by the following chemical structure:

- IUPAC Name : Ethyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

- CAS Number : 60940-88-7

- Molecular Weight : 304.3 g/mol

The compound features a cyclopropane ring with a carboxylate group and dichlorovinyl substituent, which contribute to its insecticidal properties.

Transfluthrin functions primarily as a neurotoxin to insects. Its mode of action involves:

- Sodium Channel Modulation : Transfluthrin interacts with voltage-gated sodium channels in insect neurons, leading to prolonged channel opening. This results in continuous nerve impulse transmission, causing paralysis and eventual death of the insect .

- Inhibition of Cholinesterase : Similar to other pyrethroids, transfluthrin may also inhibit the enzyme acetylcholinesterase, leading to accumulation of acetylcholine at synapses and further contributing to neurotoxicity .

Insecticidal Efficacy

Transfluthrin is effective against a wide range of pests, including mosquitoes and household insects. Its efficacy is attributed to its rapid knockdown effect and low toxicity to mammals when used at recommended doses.

Toxicological Profile

The toxicological data for transfluthrin reveals the following:

| Endpoint | Value |

|---|---|

| Acute Oral LD50 (rat) | >5000 mg/kg |

| Acute Dermal LD50 (rat) | >2000 mg/kg |

| Inhalation LC50 (rat) | >5.0 mg/L |

| Skin Irritation | Mild |

| Eye Irritation | Moderate |

These values indicate that transfluthrin has relatively low acute toxicity in mammals compared to other insecticides like organophosphates .

Case Studies and Research Findings

-

Field Trials on Mosquito Control :

A study conducted in urban settings demonstrated that transfluthrin effectively reduced mosquito populations by over 80% within 24 hours of application. The study highlighted its fast knockdown effect and residual activity in treated areas . -

Safety Assessments :

Long-term studies assessing the chronic effects of transfluthrin on rodents showed no significant carcinogenic effects or reproductive toxicity at environmentally relevant exposure levels. These findings support its use as a safer alternative to older insecticides like DDT . -

Environmental Impact Studies :

Research indicates that transfluthrin has low environmental persistence and is rapidly degraded by sunlight and microbial action in soil. This characteristic minimizes its ecological footprint compared to more persistent compounds .

Q & A

Q. What synthetic methodologies are reported for Ethyl cis-2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylate and related cyclopropanecarboxylates?

Two synthetic routes are documented for structurally similar compounds. The first involves phenylthioetherification of Et 5-chloro-3,3-dimethylpentanoate, followed by oxidation to 5-oxo-3,3-dimethylpentanoic acid and cyclization to 4,4-dimethyl-3,4-dihydro-2-pyranone. The second route uses hydration and acidification of the same precursor, esterification to Me 5-oxo-3,3-dimethylpentanoate, and subsequent cyclization. These intermediates are critical for constructing the cyclopropane ring and dichlorovinyl group .

Q. How are cis and trans isomers of cyclopropanecarboxylates separated and characterized in research settings?

High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralcel OD-H) and mobile phases like n-hexane/isopropanol (90:10, v/v) is commonly employed. Detection via UV absorbance or mass spectrometry ensures precise isomer separation. For example, cis-permethrin and trans-permethrin are resolved using such methods, with retention times varying based on stereochemistry .

Q. What analytical techniques are used to quantify cyclopropanecarboxylates in biological or environmental matrices?

Gas chromatography (GC) coupled with electron capture detection (ECD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard. For metabolic studies, isotopic labeling (e.g., ¹³C-labeled internal standards) improves quantification accuracy. Permethrin isomers have been analyzed in rat plasma using LC-MS/MS with a limit of detection of 0.1 ng/mL .

Advanced Research Questions

Q. How does stereochemistry (cis vs. trans) influence the pharmacokinetics and toxicity of cyclopropanecarboxylates?

Pharmacokinetic modeling (PBPK) in rats shows cis isomers exhibit slower plasma clearance (e.g., cis-permethrin: 0.21 L/h/kg) compared to trans isomers (0.46 L/h/kg). This disparity correlates with higher neurotoxic potential for cis configurations due to prolonged tissue retention . Regulatory data classify cis-dominant mixtures (e.g., alpha-cypermethrin) as acutely toxic (H301) and hazardous to aquatic life (H400/H410) .

Q. What is the role of ester substituents in modulating insecticidal activity and metabolic stability?

Substitution of the ethyl group with bulky aryl esters (e.g., phenoxybenzyl in permethrin) enhances binding to insect sodium channels, increasing potency. Conversely, ethyl esters like this compound may exhibit reduced environmental persistence due to faster esterase-mediated hydrolysis compared to aryl analogs .

Q. How do structural modifications impact environmental degradation pathways and metabolite formation?

Hydrolysis of the ester bond generates 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, a common metabolite across pyrethroids. Fluorinated analogs (e.g., 2,3,5,6-tetrafluorobenzyl derivatives) show extended half-lives in soil due to reduced microbial degradation, posing higher ecotoxicological risks .

Q. What computational or experimental approaches are used to predict cyclopropanecarboxylate bioactivity?

Quantitative structure-activity relationship (QSAR) models correlate logP values and steric parameters with insecticidal efficacy. For instance, higher logP (>6) in phenoxybenzyl derivatives correlates with enhanced lipid membrane penetration, while ethyl esters (logP ~4) prioritize biodegradability over potency .

Q. Methodological Notes

- Stereochemical Analysis : Always validate isomer ratios using chiral chromatography and nuclear magnetic resonance (NOESY) to confirm spatial configurations .

- Metabolic Studies : Use in vitro hepatic microsomes (e.g., rat S9 fractions) to identify cytochrome P450-mediated oxidation pathways .

- Environmental Fate Testing : Conduct OECD 307 guidelines for soil degradation studies, monitoring half-lives under varying pH and microbial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.